N-(3-Aminopropyl)-4-methoxybenzamide

Description

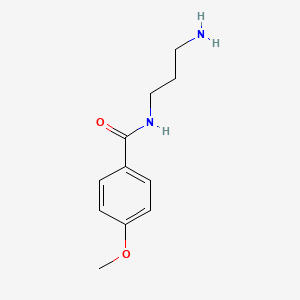

N-(3-Aminopropyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 3-aminopropyl chain. The aminopropyl chain provides a primary amine for functionalization, while the methoxy group enhances solubility and electronic properties .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-(3-aminopropyl)-4-methoxybenzamide |

InChI |

InChI=1S/C11H16N2O2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |

InChI Key |

CYBGQHGGFUFADE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a para-methoxybenzamide moiety and a short-chain aminopropyl group. Below is a comparative analysis with similar compounds:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Chain Length and Stability: The aminopropyl group in the target compound provides a shorter, more rigid chain compared to the aminohexyl group in N-(6-aminohexyl)-4-methoxybenzamide. This difference impacts hydrolysis rates; the aminohexyl conjugate showed 20% cleavage at pH 6.0 but instability at pH 4.5 . The shorter chain in the target compound may offer better hydrolytic stability under acidic conditions.

In contrast, 3-amino-N-(3-methoxypropyl)benzamide (meta-substituted) lacks this para-directed electronic effect, which may reduce its pharmacological relevance .

Metal Ion Affinity: The target compound’s aminopropyl group enables integration into polymer resins for Ag(I) recovery, achieving a sorption capacity of 105.4 mg/g . Comparatively, analogs like N-(3-aminopropyl)-2-pipecoline resin showed lower Ag(I) selectivity, highlighting the critical role of the methoxybenzamide moiety in enhancing metal ion interactions.

Pharmacological Potential

- EGFR Inhibition : The quinazolinyl-4-methoxybenzamide derivative (7j) exhibited strong binding to EGFR (docking score: −9.65 kcal/mol), attributed to the para-methoxy group’s interactions with hydrophobic pockets in the active site . This suggests that the target compound, with similar substituents, may also show kinase inhibitory activity.

- Antimalarial and Anticancer Activity: Piperazinyl derivatives of structurally related benzamides (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl} compounds) demonstrated IC50 values as low as 175 nM against malaria parasites, emphasizing the role of amine chain flexibility and heterocyclic groups in enhancing activity .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Aminopropyl)-4-methoxybenzamide, and how are intermediates characterized?

The synthesis typically involves reductive amination or coupling reactions. For example, intermediates like N-(3-iodopropyl)-4-methoxybenzamide derivatives can be synthesized using allyloxy or isopropoxy groups with iodinated precursors under mild conditions (e.g., dichloromethane solvent, room temperature). Structural characterization employs NMR, NMR, IR, and HRMS to confirm regiochemistry and purity. For instance, NMR of N-(1-(allyloxy)-3-iodopropyl)-4-methoxybenzamide shows distinct peaks for methoxy (δ 3.8 ppm) and allyl protons (δ 5.2–5.9 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules targeting enzymes (e.g., bacterial proliferation targets) or receptors. Its structural flexibility allows modifications at the aminopropyl chain or methoxybenzamide moiety to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate hazards during the synthesis of this compound derivatives?

Hazardous intermediates (e.g., mutagenic anomeric amides) require rigorous risk assessments. Key steps include:

- Using sodium pivalate or trichloroisocyanuric acid under controlled temperatures to avoid exothermic decomposition.

- Employing sodium cyanoborohydride for reductive amination in inert atmospheres.

- Implementing PPE (gloves, fume hoods) and monitoring via DSC for thermal stability .

Q. How do solvent polarity and temperature affect the regioselectivity of azidation or fluorination reactions involving this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic azidation at the aminopropyl chain, while fluorination via photoredox catalysis requires non-polar solvents (e.g., dichloromethane) and visible light activation. Elevated temperatures (~40°C) improve yields but may promote side reactions like hydrolysis .

Q. What strategies resolve contradictions in reported Ag(I) sorption efficiencies for polymer resins derived from similar aminopropyl compounds?

Discrepancies arise from varying modification yields (69–88%) and resin crosslinking. To standardize results:

- Use pseudo-first-order kinetic models to compare sorption rates.

- Control for competing ions (e.g., Cu(II), Zn(II)) in real chloride solutions.

- Optimize trans-1,4-diaminocyclohexane resin for Ag(I) selectivity (130.7 mg/g capacity) .

Q. How can conflicting NMR data for stereoisomers of this compound derivatives be reconciled?

Chiral chromatography or Mosher ester analysis resolves enantiomers. For diastereomers, - COSY and NOESY NMR differentiate spatial arrangements (e.g., axial vs. equatorial substituents). X-ray crystallography provides definitive confirmation .

Methodological Guidance

Designing a kinetic study for amide bond formation in this compound:

- Conditions : Vary catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. THF), and temperatures.

- Analysis : Monitor reaction progress via NMR integration of starting material vs. product.

- Data Interpretation : Use Arrhenius plots to determine activation energies and identify rate-limiting steps .

Analyzing contradictory bioactivity data in bacterial assays:

- Variables : Check for impurities (HRMS purity ≥98%), bacterial strain variability, and assay conditions (pH, incubation time).

- Controls : Include known inhibitors (e.g., benzyl chloride) to benchmark mutagenicity .

Scaling up synthesis while maintaining yield and safety:

- Microreactors : Reduce hazardous intermediate accumulation.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

- Workflow : Follow ACS guidelines for hazard assessment and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.